2-(4-fluorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide is an organic compound that features both fluorine and trifluoromethyl groups. These functional groups are known for their significant impact on the chemical and physical properties of the molecules they are part of. The presence of fluorine atoms often enhances the stability, lipophilicity, and bioavailability of the compound, making it a valuable entity in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide typically involves the reaction of 4-fluorophenol with 2,2,2-trifluoroethylamine in the presence of a suitable acylating agent such as acetic anhydride. The reaction is usually carried out under controlled temperature conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and advanced purification techniques such as chromatography and crystallization ensures the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-fluorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with enhanced properties such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The trifluoromethyl group can enhance the compound’s binding affinity to its target, thereby increasing its efficacy. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide
- 2-(4-bromophenoxy)-N-(2,2,2-trifluoroethyl)acetamide
- 2-(4-methylphenoxy)-N-(2,2,2-trifluoroethyl)acetamide
Uniqueness
2-(4-fluorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can result in different reactivity patterns, binding affinities, and overall biological activity, making it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C10H9F4NO2 |
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Molecular Weight |
251.18 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-(2,2,2-trifluoroethyl)acetamide |
InChI |
InChI=1S/C10H9F4NO2/c11-7-1-3-8(4-2-7)17-5-9(16)15-6-10(12,13)14/h1-4H,5-6H2,(H,15,16) |
InChI Key |
VPTCNIJSCFJUEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NCC(F)(F)F)F |
Origin of Product |
United States |
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